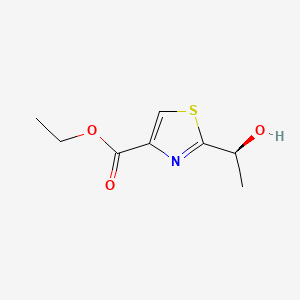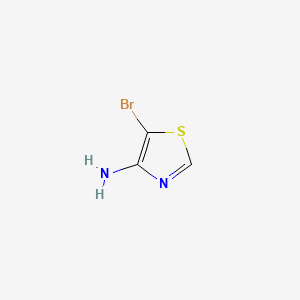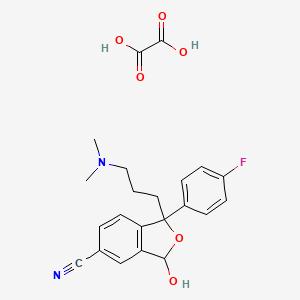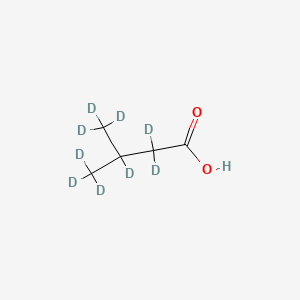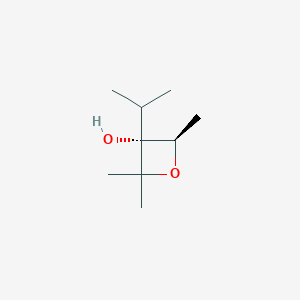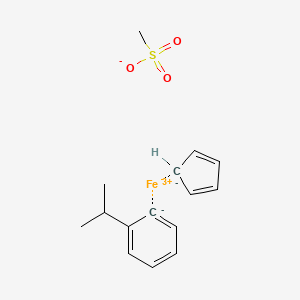
cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene is a complex organometallic compound It features an iron center coordinated to a cyclopentadienyl ligand and a benzene ring substituted with an isopropyl group The compound is stabilized by trifluoromethanesulfonic acid, forming a salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene typically involves the following steps:
Formation of the Cyclopentadienyl Iron Complex: The initial step involves the reaction of iron(II) chloride with cyclopentadiene in the presence of a reducing agent such as sodium or potassium to form the cyclopentadienyl iron complex.
Coordination with Benzene Derivative: The cyclopentadienyl iron complex is then reacted with a benzene derivative substituted with an isopropyl group under controlled conditions to form the desired organometallic complex.
Formation of the Salt: Finally, the organometallic complex is treated with trifluoromethanesulfonic acid to form the salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the iron center to a lower oxidation state.
Substitution: The compound can participate in substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxygen, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands such as phosphines, amines, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(0) or iron(II) complexes. Substitution reactions result in the formation of new organometallic complexes with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows it to facilitate reactions that are challenging with other catalysts.
Biology
In biological research, the compound is studied for its potential use in drug delivery systems due to its ability to coordinate with various biomolecules.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry
In the industrial sector, the compound is used in the production of advanced materials, including polymers and nanomaterials, due to its catalytic properties.
作用机制
The mechanism by which cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene exerts its effects involves coordination with various substrates. The iron center acts as a catalytic site, facilitating the activation and transformation of substrates through electron transfer and coordination chemistry. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
相似化合物的比较
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl iron structure.
Iron(II) Trifluoromethanesulfonate: Another iron complex with trifluoromethanesulfonic acid, but without the cyclopentadienyl and benzene ligands.
Uniqueness
The uniqueness of cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene lies in its specific ligand arrangement, which imparts distinct catalytic and chemical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
属性
CAS 编号 |
117549-13-0 |
|---|---|
分子式 |
C15H19FeO3S |
分子量 |
335.219 |
IUPAC 名称 |
cyclopenta-1,3-diene;iron(3+);methanesulfonate;propan-2-ylbenzene |
InChI |
InChI=1S/C9H11.C5H5.CH4O3S.Fe/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;1-5(2,3)4;/h3-6,8H,1-2H3;1-5H;1H3,(H,2,3,4);/q2*-1;;+3/p-1 |
InChI 键 |
KASXHENDYZTOIG-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC=CC=[C-]1.CS(=O)(=O)[O-].[CH-]1C=CC=C1.[Fe+3] |
同义词 |
(η-cumene)-(η-cyclopentadienyl)iron(II) trifluoromethane-sulfonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



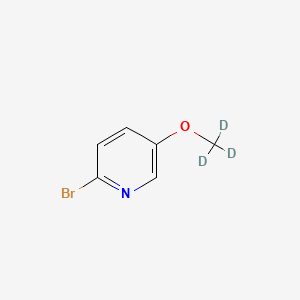
![(2S,5R,6R)-6-[[(2R)-2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B569809.png)
![N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid](/img/structure/B569811.png)

